Fmoc-L-Glu(tBu)-NH2
CAS No.: 104090-92-8
Cat. No.: VC21538662
Molecular Formula: C24H28N2O5
Molecular Weight: 424,48 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 104090-92-8 |
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Molecular Formula | C24H28N2O5 |
Molecular Weight | 424,48 g/mole |
IUPAC Name | tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Standard InChI | InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |
Standard InChI Key | QUOBISMBRGYPCV-FQEVSTJZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structural Characteristics
Fmoc-L-Glu(tBu)-NH2, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-amide gamma t-butyl ester, is a protected derivative of the amino acid glutamic acid. It is characterized by the CAS registry number 104090-92-8 and possesses the molecular formula C₂₄H₂₈N₂O₅ . The compound features several key structural components:
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Fmoc group: The 9-fluorenylmethoxycarbonyl group serves as a protective group for the amino functionality
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Glutamic acid core: The fundamental amino acid structure
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tBu (tert-butyl) group: A protecting group on the gamma-carboxylic acid side chain
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Alpha-amide modification: The carboxylic acid group at the alpha position is modified to an amide
The structure combines selective protection strategies essential for controlled reactions during peptide synthesis processes, allowing for directional peptide chain elongation while preventing unwanted side reactions.
Nomenclature and Synonyms
Systematic Name | Common Synonyms | Commercial Identifiers |
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N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-amide gamma t-butyl ester | Fmoc-L-Glutamic Acid Gamma-T-Butyl Ester Alpha-Amide | GD13789 (GlpBio) |
Fmoc-Isogln(But)-Oh | ||
Fmoc-L-IsoGln-OtBu | ||
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoglutamine t-butyl ester |
This variety of nomenclature reflects both its chemical structure and functional characteristics in different research contexts .
Role in Peptide Synthesis
Fmoc-L-Glu(tBu)-NH2 plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis strategy, which has become the predominant method for peptide preparation in both research and industrial settings. This strategy offers significant advantages over alternative approaches like Boc/Bzl:
Fmoc Protection Strategy
The Fmoc group provides orthogonal protection of the alpha-amino group, allowing for selective deprotection under mild basic conditions (typically piperidine treatment), while maintaining the integrity of the side-chain protecting groups. This orthogonality is essential for controlled, sequential amino acid addition during peptide synthesis .
Advantages of the tBu Protection
The tert-butyl (tBu) protecting group on the gamma-carboxylic acid of glutamic acid remains stable during Fmoc deprotection steps but can be removed under acidic conditions (typically with trifluoroacetic acid) during the final cleavage step. This protection prevents unwanted side reactions during peptide coupling steps .
Alpha-Amide Modification
The alpha-amide modification distinguishes this compound from its related derivative Fmoc-Glu(OtBu)-OH (CAS: 71989-18-9), providing distinct reactivity patterns useful for specific peptide synthesis strategies. The amide functionality at the alpha position allows for alternative coupling chemistries and unique structural elements in the resulting peptides .
Applications in Research
Fmoc-L-Glu(tBu)-NH2 finds application across multiple research domains:
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a critical building block in SPPS, particularly for:
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Creation of bioactive peptides with specific structural requirements
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Synthesis of peptides containing glutamine-like residues with protected side chains
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Development of peptide libraries for drug discovery applications
Medicinal Chemistry Applications
In medicinal chemistry, Fmoc-L-Glu(tBu)-NH2 contributes to:
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Preparation of peptide-based drug candidates
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Synthesis of α4β7 peptide antagonists, which have potential therapeutic applications
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Development of structure-activity relationship studies for glutamine/glutamic acid-containing peptides
Research Tool in Chemical Biology
The compound serves as a valuable research tool for:
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Investigation of protein-peptide interactions
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Exploration of structure-function relationships in glutamic acid-containing peptides
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Study of post-translational modifications involving glutamine residues
Comparative Analysis with Related Compounds
Comparison with Fmoc-Glu(OtBu)-OH
Fmoc-L-Glu(tBu)-NH2 differs from Fmoc-Glu(OtBu)-OH primarily in the alpha-carboxyl group, which is modified to an amide in the former. This structural difference results in:
Feature | Fmoc-L-Glu(tBu)-NH2 | Fmoc-Glu(OtBu)-OH |
---|---|---|
Alpha terminus | Amide (-CONH₂) | Carboxylic acid (-COOH) |
CAS number | 104090-92-8 | 71989-18-9 |
Reactivity | Terminal unit | Internal or C-terminal unit |
Applications | Specialty peptides, isoglutamine mimetics | General peptide synthesis, linker applications |
This difference provides complementary tools for peptide chemists with distinct applications .
Comparison with Unprotected Glutamine
Fmoc-L-Glu(tBu)-NH2 offers advantages over unprotected glutamine (Fmoc-Gln-OH) in certain synthesis scenarios:
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Stability: Unprotected glutamine can degrade to form pyroglutamyl species (with a mass change of -17 Da), even at neutral pH in aqueous solutions within approximately one week at −20°C
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Coupling efficiency: The protected gamma-carboxyl prevents side reactions during coupling steps
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Selectivity: Allows for directed reactivity at specific functional groups
These advantages must be balanced against the additional deprotection steps required when using Fmoc-L-Glu(tBu)-NH2 .
Future Research Directions
Ongoing research with Fmoc-L-Glu(tBu)-NH2 and related protected amino acids is focused on:
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Development of greener synthetic methods aligned with sustainable chemistry principles
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Exploration of new protecting group strategies with improved removal characteristics
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Application in the synthesis of novel peptide-based therapeutics
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Integration into DNA-encoded chemical libraries (DECLs) for high-throughput screening applications
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Utilization in advanced peptide technologies such as stapled peptides and peptide macrocycles
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